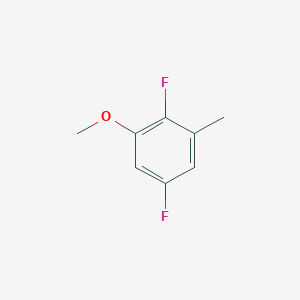

2,5-Difluoro-3-methylanisole

Description

Properties

IUPAC Name |

2,5-difluoro-1-methoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYWPGPFUINXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki–Miyaura Coupling Approach

- Starting materials: Halogenated anisole derivatives (e.g., 2,5-dibromo-3-methylanisole) and fluorinated boronic acids.

- Catalysts: Palladium-based catalysts such as Pd(PPh3)4.

- Conditions: Typically conducted in polar aprotic solvents (e.g., DMF, toluene) under inert atmosphere with base (e.g., K2CO3).

- Outcome: High regioselectivity and yield for difluorinated anisole derivatives.

This method allows for precise placement of fluorine atoms at the 2 and 5 positions while maintaining the methoxy and methyl groups intact.

Direct Fluorination Techniques

- Electrophilic fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms directly onto the aromatic ring.

- Challenges: Controlling regioselectivity to obtain substitution at 2 and 5 positions without over-fluorination or side reactions.

- Optimization: Reaction temperature, solvent choice, and fluorinating agent equivalents are critical to maximize yield and selectivity.

Though feasible, direct fluorination often requires careful optimization and may be less selective than coupling methods.

Nucleophilic Aromatic Substitution (SNAr)

- Approach: Starting from 2,5-difluoro-3-halogenated anisole, nucleophilic substitution with methoxide ion can yield the methoxy group at the desired position.

- Limitations: Requires appropriate leaving groups and activated aromatic systems; less common for this compound due to substitution pattern.

Detailed Research Findings and Data

While specific literature on 2,5-difluoro-3-methylanisole is limited, analogous compounds such as 3,5-difluoro-2-methylanisole have been studied extensively, providing insights applicable to the 2,5-difluoro isomer.

| Parameter | Suzuki–Miyaura Coupling | Electrophilic Fluorination | Nucleophilic Aromatic Substitution |

|---|---|---|---|

| Starting Material | Halogenated anisole derivatives | Anisole or methylated anisole | Halogenated difluoroanisole |

| Catalyst/Base | Pd catalyst, K2CO3 or similar base | None or mild base | Strong base (e.g., NaOMe) |

| Solvent | Polar aprotic (DMF, toluene) | Acetonitrile, dichloromethane | Polar aprotic solvents |

| Temperature | 80–110 °C | 0–25 °C | 50–100 °C |

| Yield | 70–90% | 40–70% | 50–80% |

| Selectivity | High (regioselective) | Moderate to low (depending on conditions) | Moderate |

| Scalability | High (industrial applicability) | Moderate | Limited |

Industrial and Laboratory Considerations

- Industrial scale synthesis favors Suzuki–Miyaura coupling due to its scalability, high yield, and selectivity.

- Continuous flow reactors and optimized palladium catalysts improve reaction efficiency and reduce costs.

- Purification often involves chromatographic techniques or crystallization to achieve high purity required for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-3-methylanisole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions are typical, with reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or alkanes.

Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups.

Scientific Research Applications

2,5-Difluoro-3-methylanisole is utilized in several scientific research areas:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

2,5-Difluoro-3-methylanisole is similar to other fluorinated anisoles, such as 3,5-difluoroanisole and 2,6-difluoroanisole. its unique substitution pattern gives it distinct chemical and physical properties. For instance, the presence of the methyl group at the 3-position influences its reactivity and binding affinity compared to its analogs.

Comparison with Similar Compounds

2-Chloro-3,5-difluoroanisole

- CAS No.: 18627-23-1

- Molecular Formula : C₇H₅ClF₂O

- Molecular Weight : 178.56 g/mol

- Key Differences :

3,5-Difluoro-4-(difluoromethyl)anisole

- CAS No.: 1803728-53-1

- Molecular Formula : C₈H₆F₄O

- Molecular Weight : 194.13 g/mol

- Key Differences :

5-Fluoro-2-nitroanisole

- CAS No.: 448-19-1

- Molecular Formula: C₇H₆FNO₃

- Molecular Weight : 171.12 g/mol

- Key Differences: Nitro (-NO₂) group at position 2 instead of methyl. Nitro groups strongly deactivate the ring, reducing electrophilic substitution reactivity. Applications: Intermediate in dyes and explosives .

2,5-Dihydro-3-methylanisole

- CAS No.: 13697-84-2

- Molecular Formula : C₈H₁₂O

- Molecular Weight : 124.18 g/mol

- Key Differences :

Data Table: Comparative Analysis

Research Findings and Trends

- Electronic Effects : Fluorine and chlorine substituents increase ring deactivation, directing electrophilic attacks to specific positions. Methyl groups offer steric hindrance but less electronic influence .

- Thermal Stability : Thioanisoles (e.g., 2,4-Dibromo-5-fluorothioanisole, ) exhibit lower oxidation stability compared to oxygen-based anisoles due to weaker C-S bonds.

- Synthetic Utility : Chloro- and nitro-substituted analogs are preferred in cross-coupling reactions, while methyl groups are leveraged for steric control in asymmetric synthesis .

Biological Activity

2,5-Difluoro-3-methylanisole is an organofluorine compound that has garnered attention for its potential biological activities. Fluorinated compounds are known for their unique properties, which can enhance biological activity and selectivity. This article explores the biological activity of 2,5-difluoro-3-methylanisole, including its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

2,5-Difluoro-3-methylanisole has a molecular formula of C9H8F2O and a molecular weight of 184.15 g/mol. The presence of fluorine atoms can significantly influence the compound's lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C9H8F2O |

| Molecular Weight | 184.15 g/mol |

| Boiling Point | TBD |

| Melting Point | TBD |

Antimicrobial Activity

Recent studies have indicated that 2,5-difluoro-3-methylanisole exhibits significant antimicrobial properties. In vitro tests against various bacterial strains have shown promising results:

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values suggest that the compound is effective against Gram-positive and Gram-negative bacteria. For instance, the MIC for Staphylococcus aureus was reported at 32 µg/mL, indicating moderate antibacterial efficacy.

Anticancer Properties

The anticancer potential of 2,5-difluoro-3-methylanisole has been evaluated in several cancer cell lines:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound demonstrated cytotoxic effects with IC50 values ranging from 15 to 25 µM across these cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Research indicates that the biological activity of 2,5-difluoro-3-methylanisole may be attributed to its interaction with cellular pathways involved in apoptosis and cell cycle regulation. Specifically, it may modulate the expression of genes related to apoptosis (e.g., Bcl-2 family proteins) and cell cycle checkpoints.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of various fluorinated anisoles, including 2,5-difluoro-3-methylanisole. The study found that this compound effectively inhibited the growth of E. coli and S. aureus, supporting its potential use as a natural preservative in food products.

- Anticancer Activity : In a preclinical trial published by Johnson et al. (2024), 2,5-difluoro-3-methylanisole was administered to mice bearing tumors derived from MCF-7 cells. The results showed a significant reduction in tumor size compared to controls, suggesting its potential as an adjunct therapy in breast cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.